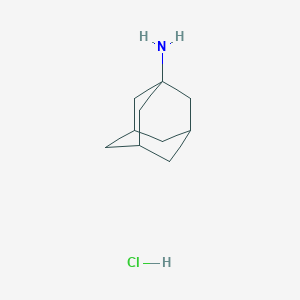

Chlorhydrate d'amantadine

Vue d'ensemble

Description

- Il est utilisé pour traiter la maladie de Parkinson et les symptômes associés, tels que la rigidité, les tremblements et les mouvements musculaires incontrôlés causés par certains médicaments.

- De plus, il peut être utilisé pour traiter ou prévenir la grippe A chez les adultes et les enfants .

Applications De Recherche Scientifique

Chemistry: Researchers study amantadine hydrochloride’s reactivity, stability, and applications in drug design.

Biology: It may be used in cell culture studies or as a tool to investigate viral entry mechanisms.

Industry: Pharmaceutical companies explore its use in antiviral drug development.

Mécanisme D'action

Target of Action

Amantadine hydrochloride primarily targets the M2 protein , a proton channel present in the influenza A virus . It also interacts with the dopamine system in the brain, making it useful in treating conditions like Parkinson’s disease .

Mode of Action

Amantadine hydrochloride acts as an antagonist of the influenza A virus’s M2 proton channel . By blocking this channel, it prevents the release of the virus’s genetic material into the host cell, inhibiting the virus’s ability to replicate . In the context of Parkinson’s disease, amantadine hydrochloride likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .

Biochemical Pathways

It is known to influence thedopaminergic system , which plays a crucial role in movement and reward . In terms of its antiviral activity, it disrupts the life cycle of the influenza A virus by blocking the M2 proton channel .

Pharmacokinetics

Amantadine hydrochloride has a bioavailability of 86–90% when administered orally . It binds to about 67% of plasma proteins and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life ranges from 10–31 hours , and the drug is primarily excreted in the urine .

Result of Action

The antiviral action of amantadine hydrochloride results in the inhibition of influenza A virus replication, reducing the severity and duration of influenza symptoms . In Parkinson’s disease, it helps to improve muscle control and reduce stiffness, allowing for more normal body movements .

Action Environment

The efficacy and stability of amantadine hydrochloride can be influenced by various environmental factors. For instance, the presence of other CNS stimulants or anticholinergic drugs can enhance its effects on the central nervous system . Additionally, renal function significantly impacts the drug’s clearance, making it contraindicated in individuals with end-stage kidney disease . The drug’s synthesis can also be made more environmentally friendly through the use of milder reaction conditions and less toxic reagents .

Méthodes De Préparation

Voies de synthèse : Le chlorhydrate d'amantadine peut être synthétisé par diverses voies, notamment des réactions chimiques impliquant .

Production industrielle : Les méthodes de production industrielle impliquent des processus de synthèse et de purification efficaces pour obtenir du this compound de haute qualité.

Analyse Des Réactions Chimiques

Réactions : Le chlorhydrate d'amantadine subit diverses réactions chimiques, notamment , , et réactions.

Réactifs et conditions courants : Les réactifs et conditions spécifiques dépendent de la réaction souhaitée. Par exemple, l'oxydation peut impliquer , tandis que la réduction pourrait utiliser et un catalyseur.

Principaux produits : Ces réactions donnent des produits tels que des dérivés de l'amantadine et des intermédiaires.

Applications de la recherche scientifique

Chimie : Les chercheurs étudient la réactivité, la stabilité et les applications du this compound dans la conception de médicaments.

Biologie : Il peut être utilisé dans des études de culture cellulaire ou comme outil pour étudier les mécanismes d'entrée virale.

Industrie : Les sociétés pharmaceutiques explorent son utilisation dans le développement de médicaments antiviraux.

Mécanisme d'action

Inhibition virale : Le this compound inhibe l'entrée virale dans les cellules hôtes en affectant les canaux ioniques, y compris le dans les virus de la grippe A.

Inhibition de la décapsidation : Il interfère avec le décapsidage viral, empêchant la réplication.

Modulation des neurotransmetteurs : Dans la maladie de Parkinson, il agit comme un , améliorant les symptômes moteurs.

Comparaison Avec Des Composés Similaires

Unicité : Contrairement aux autres médicaments antiviraux, le chlorhydrate d'amantadine combine des propriétés antivirales et antiparkinsoniennes.

Composés similaires : D'autres dérivés de l'adamantane comprennent la rimantadine (utilisée contre la grippe) et la mémantine (utilisée dans la maladie d'Alzheimer).

Propriétés

IUPAC Name |

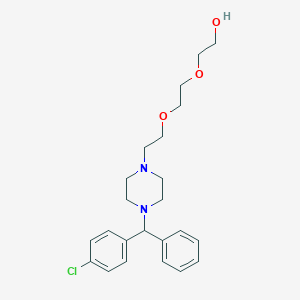

adamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLHOYHSEKDWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

768-94-5 (Parent) | |

| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50874031 | |

| Record name | 1-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

665-66-7 | |

| Record name | Amantadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amantadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Q1EO9TD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amantadine hydrochloride exerts its antiviral activity primarily by interfering with the M2 protein of influenza A virus. [, , , ] This interference prevents the release of infectious viral nucleic acid into the host cell, thus inhibiting viral replication. [, ] While the exact mechanism remains unclear, it is suggested that amantadine hydrochloride targets the transmembrane domain of the M2 protein, hindering its function. [, ] In some cases, amantadine hydrochloride has also been observed to disrupt virus assembly during replication. []

A: Amantadine Hydrochloride is chemically designated as 1-adamantanamine hydrochloride. [, , ] Its molecular formula is C10H17N • HCl, and it has a molecular weight of 187.71. [, , ] Structurally, it is a tricyclo[3.3.1.13,7]decan-1-amine hydrochloride. []

A: Amantadine Hydrochloride is a stable white or nearly white crystalline powder. [, , ] It demonstrates good solubility in water and is also soluble in alcohol and chloroform. [, , ] One study revealed the stability of amantadine hydrochloride under various stress conditions, including boiling, acidic and alkaline hydrolysis, oxidation, and ultraviolet irradiation. [] These characteristics make it suitable for various formulations, including capsules and tablets. [, , , , ]

A: Amantadine Hydrochloride is a stable compound, and its formulations typically aim to optimize its delivery and bioavailability. Common formulations include capsules and tablets. [, , ] Research has investigated the use of solid microneedles as a potential transdermal delivery system for amantadine hydrochloride, but further research is needed. []

A: The widespread use of amantadine hydrochloride and similar compounds has led to the emergence of resistant influenza A strains. [, ] These strains often exhibit mutations in the M2 protein, particularly at positions S31N, V27A, and L26F. [] These mutations alter the structure of the M2 channel, reducing amantadine hydrochloride's binding affinity and, therefore, its effectiveness. [] This highlights the need for ongoing surveillance and development of new antiviral agents.

ANone: Various analytical techniques have been employed for the characterization and quantification of amantadine hydrochloride in different matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This method is widely used for determining the content of amantadine hydrochloride in pharmaceutical formulations like tablets and capsules. [, , ] Different HPLC methods, including those coupled with evaporative light scattering detection (ELSD) [] and gradient elution with dual-wavelength detection [], have been successfully applied.

- Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (FID), has proven effective for determining related substances and impurities in amantadine hydrochloride samples. [, ] This method allows for the separation and identification of various impurities, ensuring product quality control.

- UV Spectrophotometry: Combined with chemometrics, UV spectrophotometry offers a rapid and straightforward approach for analyzing compound paracetamol and amantadine hydrochloride mixtures. [, ] This method allows for the classification and identification of drugs, as well as component analysis.

- Microfluidic Chip Method with Contactless Conductivity Detection: This emerging technique provides a rapid and sensitive approach for quantifying amantadine hydrochloride in tablets. [] The method offers advantages such as simplicity, speed, and reproducibility.

A: Amantadine Hydrochloride exhibits good solubility in water, alcohol, and chloroform. [, , ] Its dissolution rate has been a focus of study, especially in the context of developing novel crystal forms and formulations. For example, a novel crystal form of paracetamol, when used in a compound formulation with amantadine hydrochloride, demonstrated a dissolution rate exceeding 97%. [] This highlights the importance of exploring different solid-state forms and formulations to optimize the dissolution and bioavailability of amantadine hydrochloride.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)